molecular formula C10H13NO4 B15157894 N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine CAS No. 820973-49-7

N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B15157894
CAS No.: 820973-49-7
M. Wt: 211.21 g/mol
InChI Key: JSTPAMWMLAJIRO-UHFFFAOYSA-N
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Description

N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of methoxy and methoxymethoxy groups attached to a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 2-methoxy-6-(methoxymethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in research on enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxyphenyl)methylidene]hydroxylamine
  • 2-Methoxy-6-(methoxymethoxy)benzaldehyde
  • N-Methoxy-N-methylbenzamide

Uniqueness

N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine is unique due to the presence of both methoxy and methoxymethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

820973-49-7

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

N-[[2-methoxy-6-(methoxymethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO4/c1-13-7-15-10-5-3-4-9(14-2)8(10)6-11-12/h3-6,12H,7H2,1-2H3

InChI Key

JSTPAMWMLAJIRO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(=C1C=NO)OC

Origin of Product

United States

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